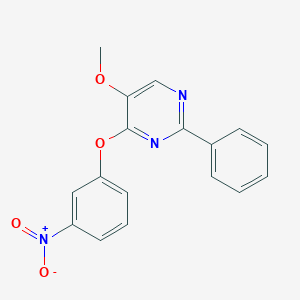

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with methoxy, nitrophenoxy, and phenyl groups.

Métodos De Preparación

The synthesis of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves several steps. One common synthetic route includes the reaction of 5-methoxy-2-phenylpyrimidine with 3-nitrophenol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Análisis De Reacciones Químicas

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenoxy derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrimidines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific structure of this compound enhances its activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The inhibition of protein kinases by this compound positions it as a potential therapeutic agent for treating cancers such as leukemia and solid tumors. The ability to inhibit JAK kinases suggests that it may reduce tumor proliferation and improve patient outcomes in hematological malignancies .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrimidine derivatives. Compounds similar to this compound have demonstrated the ability to protect neuronal cells from damage caused by oxidative stress and inflammation, suggesting their potential use in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the effectiveness of pyrimidine derivatives in various applications:

- Antimicrobial Efficacy : A study demonstrated that synthesized pyrimidine compounds exhibited significant antibacterial activity against multiple strains such as Staphylococcus aureus and Escherichia coli. The compounds were compared against standard antibiotics, showing superior activity in some cases .

- Cancer Treatment : Research highlighted the role of JAK inhibitors derived from pyrimidines in managing chronic myelogenous leukemia and other malignancies. These inhibitors target specific pathways involved in cancer progression, offering a targeted therapeutic approach .

- Neuroprotection : A series of experiments assessed the neuroprotective effects of triazole-pyrimidine hybrids on human microglial cells, revealing significant anti-inflammatory properties that could be harnessed for treating conditions like ischemic stroke and traumatic brain injury .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparación Con Compuestos Similares

Similar compounds to 5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine include:

N-[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]-N,N-dimethylamine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.

2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine: Another related compound with a chloro substituent, which can alter its reactivity and applications.

Actividad Biológica

5-Methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a pyrimidine core substituted with a methoxy group, a nitrophenoxy group, and a phenyl group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrimidine derivatives showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential. In vitro studies demonstrated that it could inhibit neuroinflammation and reduce apoptosis in neuronal cells. This is particularly relevant for conditions such as ischemic stroke and neurodegenerative diseases, where inflammation plays a critical role . Molecular docking studies have shown favorable interactions between the compound and key proteins involved in neuroinflammatory pathways, suggesting a mechanism through which it may exert its protective effects .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research indicates that compounds with similar structural features possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the nitrophenoxy group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways, particularly those related to inflammation and cancer progression.

- Modulation of Gene Expression : It can affect the expression of genes involved in apoptosis and cell cycle regulation, promoting cell death in cancerous cells while protecting healthy neurons from stress-induced damage.

- Interaction with Receptors : The compound may bind to specific receptors or proteins that mediate its biological effects, providing a pathway for therapeutic applications.

Case Studies

- Neuroprotection in Ischemic Models : In a controlled study using rat models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. This suggests significant neuroprotective effects mediated by anti-inflammatory pathways .

- Anticancer Efficacy : A series of experiments conducted on various cancer cell lines revealed that the compound inhibited proliferation by up to 75% at concentrations as low as 10 µM. Mechanistic studies indicated that this effect was associated with increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Data Summary Table

Propiedades

IUPAC Name |

5-methoxy-4-(3-nitrophenoxy)-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-23-15-11-18-16(12-6-3-2-4-7-12)19-17(15)24-14-9-5-8-13(10-14)20(21)22/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQLARYQKCVEID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.